molecular formula C19H24N4O4S B10980237 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10980237
M. Wt: 404.5 g/mol
InChI Key: NFGCTOHNGHLUNO-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a pyrrolidine ring, and a dimethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the pyrrolidine ring, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O4S/c1-19(2,3)17-21-22-18(28-17)20-16(25)11-8-15(24)23(10-11)13-7-6-12(26-4)9-14(13)27-5/h6-7,9,11H,8,10H2,1-5H3,(H,20,22,25)

InChI Key

NFGCTOHNGHLUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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